molecular formula C21H28ClNO B607980 HS665 HCl CAS No. 1410935-22-6

HS665 HCl

Katalognummer: B607980
CAS-Nummer: 1410935-22-6
Molekulargewicht: 345.91
InChI-Schlüssel: ZRYMGDBUXKLANH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HS665 HCl is a highly potent and selective agonist for the kappa opioid receptor (KOR) . This compound is part of the diphenethylamine class of ligands and represents a valuable pharmacological tool for neuroscientific and analgesic research . In vitro, HS665 exhibits exceptional binding affinity and selectivity for the KOR over other opioid receptor types (selectivity ratios KOP/MOP >1,000 and KOP/DOP >20,000) . Its high affinity is further demonstrated in radioligand binding studies, which report a Kd of 0.45 nM at the human KOP receptor and 0.64 nM in native guinea pig brain membranes . The tritiated form, [³H]HS665, has been developed as a novel radioligand for characterizing KOR actions and interactions in cellular and molecular assays . In vivo, HS665 produces significant, dose-dependent antinociceptive effects in murine models of visceral pain, such as the acetic acid-induced writhing test, with a potency equipotent to the standard KOR agonist U50,488 . This analgesic action is specifically reversed by the KOR-selective antagonist nor-binaltorphimine, confirming a KOR-mediated mechanism . Because HS665 is not an agonist for the mu opioid receptor (MOR), it is associated with less potential for abuse compared to classical MOR-targeting analgesics like morphine . As such, this compound is a critical research compound for investigating the therapeutic potential of KOR activation, including for analgesia, and for studying receptor function. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1410935-22-6

Molekularformel

C21H28ClNO

Molekulargewicht

345.91

IUPAC-Name

3-[2-(Cyclobutylmethyl-phenethyl-amino)-ethyl]-phenol Hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18;/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2;1H

InChI-Schlüssel

ZRYMGDBUXKLANH-UHFFFAOYSA-N

SMILES

OC1=CC=CC(CCN(CC2CCC2)CCC3=CC=CC=C3)=C1.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

HS665;  HS-665;  HS 665;  HS665 HCl; 

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Modifications of Hs665 Hcl and Analogues

Strategies for the Chemical Synthesis of the Diphenethylamine (B1265890) Core

The diphenethylamine core structure, foundational to HS665 and its analogues, is constructed through multi-step synthetic routes.

Multi-Step Synthetic Routes for N-Cyclobutylmethyl Substituted Diphenethylamines

The synthesis of N-cyclobutylmethyl substituted diphenethylamines, including HS665, typically involves multi-step procedures. One optimized route for synthesizing HS665 (referred to as compound 13 in some studies) begins with 3-hydroxyphenylacetic acid, which is reacted with 2-phenethylamine to form an amide. This amide undergoes reduction, followed by N-alkylation with cyclobutylmethyl bromide to yield HS665. This alternative route provided a higher yield (21%) compared to an original procedure (17%). nih.gov

Preparation of Radioligands: Tritium-Labeling of HS665 ([3H]HS665) via Dehalotritiation

To facilitate research into KOP receptor pharmacology, tritium-labeled HS665 ([3H]HS665) has been prepared. A common strategy for tritium (B154650) labeling of small molecules is bromination followed by dehalotritiation. For [3H]HS665, a 2,4-dibrominated precursor was synthesized from HS665 using N-bromosuccinimide (NBS) and diisopropylamine (B44863) (DIPA) in dichloromethane. nih.govmdpi.comresearchgate.net The dehalotritiation of this dibrominated intermediate was then performed using tritium gas, triethylamine (B128534) (TEA), and a PdO/BaSO4 catalyst in dimethylformamide (DMF). nih.govmdpi.com This method yielded [3H]HS665 with a specific activity of 30.65 Ci/mmol and a radioactive purity of ≥95% after purification by RP-HPLC. nih.govmdpi.com [3H]HS665 has been shown to specifically label recombinant and neuronal KOP receptors and is utilized as a research probe for assessing the in vitro KOP activity of new ligands. nih.govmdpi.comresearchgate.netacs.org

Exploration of Structural Modifications for Optimized KOP Receptor Interaction

Structural modifications of the diphenethylamine scaffold, particularly at the nitrogen substituent, have been explored to optimize interaction with the KOP receptor.

Derivatization Strategies for N-Substituents

The character of the N-substituent in 3-monohydroxy-substituted diphenethylamines significantly influences their binding and activation of the KOP receptor. mdpi.comnih.gov Derivatization strategies have involved substituting the nitrogen with various alkyl and cycloalkylmethyl groups. nih.gov

Cyclobutylmethyl (CBM) vs. Cyclopropylmethyl (CPM) and other Cycloalkylmethyl Groups

Studies have compared the effect of different cycloalkylmethyl groups on KOP receptor interaction. An N-cyclopropylmethyl (N-CPM) substitution and, particularly, an N-cyclobutylmethyl (N-CBM) substitution have been found to be more favorable for interaction with the KOP receptor compared to n-alkyl groups. mdpi.comnih.gov These cycloalkylmethyl groups lead to a significant increase in KOP receptor affinity, selectivity, agonist potency, and efficacy. mdpi.comnih.gov

For instance, HS665 (with an N-CBM group) demonstrated high selectivity for the KOP receptor over MOP and DOP receptors (selectivity ratios >1,000 and >20,000, respectively) and exhibited potent KOP agonist activity. nih.govresearchgate.net Its N-CPM analogue, HS666, also showed selective KOP partial agonism but with lower affinity and potency compared to HS665. nih.govchemrxiv.orgresearchgate.net Research indicates that N-cyclopentylmethyl (N-CPeM) and N-cyclohexylmethyl (N-CHM) substituents can lead to even larger increases in KOP receptor affinity and selectivity compared to the N-CBM and N-CPM groups found in HS665 and HS666. nih.govresearchgate.net

The following table illustrates the comparative binding affinities and functional activities of HS665 (N-CBM) and HS666 (N-CPM) at opioid receptors:

CompoundN-SubstituentKOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Selectivity (MOP/KOP)KOP Selectivity (DOP/KOP)KOP Efficacy (% of U-69,593)
HS665Cyclobutylmethyl (CBM)0.49 chemrxiv.orgresearchgate.net>1000 researchgate.net>20000 researchgate.net>1000 researchgate.net>20000 researchgate.net90 chemrxiv.orgresearchgate.net
HS666Cyclopropylmethyl (CPM)5.90 chemrxiv.orgresearchgate.net>800 researchgate.net>10000 researchgate.net~140 researchgate.net>1700 researchgate.net53.4 chemrxiv.orgresearchgate.net

Note: Ki values represent inhibition constants, indicating binding affinity. Lower Ki values indicate higher affinity. Selectivity ratios are calculated as the ratio of the Ki for the other receptor subtype to the Ki for the KOP receptor. Higher selectivity ratios indicate greater selectivity for the KOP receptor.

Investigation of Alkyl Chain Length and Branching

Investigation into the effect of alkyl chain length and branching on the N-substituent has revealed that the size of the N-substituent significantly influences binding and selectivity at the KOP receptor. Molecular modeling studies suggest an n-alkyl size limit of five carbon atoms for favorable interaction with the KOP receptor. nih.govfu-berlin.deresearchgate.net While N-substituted n-C3H7, n-C4H9, and n-C5H11 analogues showed similar KOP affinities, the presence of an n-C6H13 chain at the nitrogen resulted in a larger reduction in binding affinity. nih.gov Bulky substituents, in some cases, have been observed to turn KOP agonists into antagonists. fu-berlin.deresearchgate.net

Modifications on Aromatic Moieties

Modifications to the aromatic rings of the HS665 structure have been investigated to understand their impact on κ-opioid receptor binding, selectivity, and functional activity. The HS665 structure contains two phenyl rings: one bearing a hydroxyl group (the phenolic ring) and a non-substituted phenethyl ring. medkoo.commdpi.com

HS665 itself features a hydroxyl group at the meta position (position 3) of one phenyl ring. medkoo.com Studies have explored the effect of changing the position of this hydroxyl group on the phenolic ring. For instance, the consequence of switching the hydroxyl group from position 3 to position 4 in analogues related to HS665 has been evaluated. mdpi.com These positional isomers, such as 4-monohydroxy-substituted diphenethylamines, are synthesized through routes that involve coupling a hydroxyphenylacetic acid derivative with a phenethylamine (B48288) derivative, followed by reduction and N-alkylation. mdpi.com Research findings indicate that the position of the hydroxyl group significantly influences the interaction with the KOR in vitro. nih.gov The presence of a 3-hydroxyl group, as in HS665, appears to be particularly favorable for in vitro KOR binding affinity and selectivity compared to analogues lacking this feature or having the hydroxyl group in a different position. nih.gov

The introduction of halogen substituents, such as fluorine, onto the aromatic rings has been explored to assess their effect on KOR activity and physicochemical properties. mdpi.comnih.gov For example, 2-fluoro-substituted derivatives have been designed and synthesized. mdpi.comnih.gov The inclusion of a fluorine atom in position 2 of the 3-monohydroxy N-CBM-substituted structure (analogous to HS665) has been reported. mdpi.com The synthesis of 2-fluoro-substituted diphenethylamines involves preparing amides from 2-fluoro-3-methoxyphenylacetic acid and appropriate phenylethylamine derivatives, followed by reduction and N-alkylation. acs.org Subsequent ether cleavage yields the hydroxylated, fluorinated analogues. acs.org Research suggests that fluorine substitution in position 2 can be advantageous for KOR binding and selectivity. nih.gov For instance, a 2-fluoro substituent in a 3,4′-dihydroxy N-CBM derivative showed increased selectivity for KOR versus MOP and DOP receptors. nih.gov

Introducing additional hydroxyl groups onto either of the aromatic rings has also been investigated. This includes the synthesis of dihydroxy derivatives. mdpi.comnih.gov For example, 3,3′-dihydroxy and 3,4′-dihydroxy substituted diphenethylamines, which are analogues of HS665 with an additional hydroxyl group on the second phenyl ring, have been synthesized. mdpi.comnih.gov The synthesis of 3,3′-dihydroxy derivatives can start from N-(3-methoxyphenethyl)-2-(3-methoxyphenyl)ethanamine, followed by alkylation and ether cleavage. nih.gov These modifications aim to alter the polarity and hydrogen bonding capabilities of the molecule, which can impact its interaction with the opioid receptor. nih.gov The presence and position of these additional hydroxyl groups can significantly modulate KOR affinity, selectivity, and agonist activity. nih.gov

Compound NameAromatic ModificationKey Research Finding (Relevant to Modification)
HS6653-monohydroxy on one phenyl ringHigh affinity and selectivity for human κ-opioid receptor (KOR). nih.gov Favorable interaction in vitro. nih.gov
4-monohydroxy analogue (related to HS665)4-monohydroxy on one phenyl ringConsequence of switching hydroxyl position evaluated. mdpi.com
2-fluoro-3-monohydroxy analogue (related to HS665)2-fluoro and 3-hydroxy on one phenyl ringAssessed effect of fluorine substitution on activity and properties. mdpi.comnih.gov Advantageous for KOR binding/selectivity. nih.gov
3,3′-dihydroxy analogue (related to HS665)Hydroxyls at 3 and 3′ positions on both phenyl ringsExplored consequence of a second hydroxyl group. nih.gov Modulates KOR affinity, selectivity, and activity. nih.gov
3,4′-dihydroxy analogue (related to HS665)Hydroxyls at 3 and 4′ positions on both phenyl ringsExplored consequence of a second hydroxyl group. nih.gov Modulates KOR affinity, selectivity, and activity. nih.gov
2-fluoro-3,4′-dihydroxy analogue (related to HS665)2-fluoro on one ring, hydroxyls at 3 and 4′ positionsIncreased selectivity for KOR vs MOP and DOP receptors compared to non-fluorinated analogue. nih.gov

Molecular and Cellular Pharmacology of Hs665 Hcl

KOP Receptor Binding Dynamics and Affinity Profile

The N-cyclobutylmethyl substituted diphenethylamine (B1265890), HS665 HCl, has been identified as a potent and highly selective ligand for the kappa opioid peptide (KOP) receptor. nih.gov To characterize its interaction with the KOP receptor, extensive radioligand binding studies have been conducted. These assays are crucial for determining the affinity of a ligand for its receptor and for understanding the density of these receptors in various tissues. oncodesign-services.commerckmillipore.comumich.edugraphpad.comnih.govuah.es

A tritiated form of HS665, [3H]HS665, was synthesized to serve as a novel radioligand for in-depth pharmacological evaluation. nih.gov This radiolabeled version allows for the direct measurement of binding to the KOP receptor in different biological preparations. nih.gov

Saturation binding experiments were performed using membranes from Chinese hamster ovary (CHO) cells stably expressing the human KOP receptor (CHO-hKOP). nih.gov In these assays, increasing concentrations of [3H]HS665 are incubated with the cell membranes until equilibrium is reached. The results demonstrated that the binding of [3H]HS665 was specific and saturable, indicating that it binds to a finite number of receptor sites. nih.gov Analysis of the data revealed a single population of high-affinity binding sites. nih.gov

To confirm that the binding characteristics observed in recombinant systems translate to a more physiologically relevant environment, similar radioligand binding studies were conducted using guinea pig brain membranes. nih.govnih.gov The binding of [3H]HS665 in these native neuronal tissues was also found to be specific and saturable. nih.gov This suggests that HS665 effectively binds to the KOP receptor in its natural lipid environment, surrounded by its native signaling partners. A single population of high-affinity binding sites was also identified in the guinea pig brain membranes. nih.gov

From the saturation binding analyses, two key parameters were determined: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd value is a measure of the radioligand's binding affinity, with a lower Kd indicating a higher affinity. Bmax represents the total concentration of receptor sites in the tissue preparation.

In CHO-hKOP cell membranes, [3H]HS665 exhibited a Kd of 0.45 nM. nih.gov The corresponding Bmax in this recombinant system was found to be 5564 fmol/mg of protein. nih.gov In the native guinea pig brain membranes, the Kd was determined to be 0.64 nM, indicating a similarly high affinity. nih.gov The receptor density (Bmax) in the guinea pig brain was 154 fmol/mg of protein. nih.gov

ParameterCHO-hKOP CellsGuinea Pig Brain
Kd (nM) 0.450.64
Bmax (fmol/mg protein) 5564154

A critical aspect of a ligand's pharmacological profile is its selectivity for its intended target receptor over other related receptors. For this compound, its selectivity for the KOP receptor was evaluated against the mu (MOR) and delta (DOR) opioid receptors. nih.gov

Opioid Receptor Selectivity Profile of this compound

Comparative Analysis of Selectivity Ratios (KOP/MOR, KOP/DOR)

A critical aspect of the pharmacological characterization of HS665 is its remarkable selectivity for the KOP receptor over the mu-opioid peptide (MOP) and delta-opioid peptide (DOP) receptors. This high selectivity is crucial as it minimizes the potential for off-target effects associated with MOP and DOP receptor activation, such as respiratory depression, euphoria, and physical dependence.

Studies have demonstrated that HS665 possesses a significantly higher affinity for the KOP receptor compared to the other opioid receptor subtypes. The selectivity ratios, which are a measure of this preference, have been determined through competitive radioligand binding assays. These assays quantify the concentration of HS665 required to displace a specific radioligand from each of the opioid receptor subtypes.

The results from these studies indicate that HS665 is over 1,000-fold more selective for the KOP receptor than for the MOP receptor and exhibits an even more pronounced selectivity of over 20,000-fold for the KOP receptor compared to the DOP receptor. This exceptional selectivity profile distinguishes HS665 as a highly specific tool for studying KOP receptor function and as a promising candidate for therapeutic development.

Table 1: Selectivity Ratios of HS665 for Opioid Receptors
Selectivity RatioValue
KOP/MOP>1,000
KOP/DOR>20,000

KOP Receptor Functional Activation and Signal Transduction

Upon binding to the KOP receptor, HS665 initiates a cascade of intracellular signaling events. The functional activation of the receptor and the subsequent signal transduction are complex processes that involve G protein coupling and the recruitment of other regulatory proteins, such as β-arrestins.

G Protein Coupling Efficacy and Potency

The primary mechanism of signal transduction for the KOP receptor upon agonist binding is the activation of heterotrimeric G proteins. The efficacy and potency of HS665 in activating these G proteins can be quantified using [35S]GTPγS binding stimulation assays. This assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit of the G protein. The amount of bound [35S]GTPγS is directly proportional to the extent of G protein activation.

Research has shown that HS665 acts as a full agonist at the KOP receptor in terms of G protein activation. This means that it is capable of producing the maximum possible response mediated by G protein signaling, similar to that of the endogenous ligand.

From the concentration-response curves generated in [35S]GTPγS binding assays, two key parameters are determined: the half-maximal effective concentration (EC50) and the maximum efficacy (Emax). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response and is a measure of the agonist's potency. A lower EC50 value indicates higher potency. The Emax value represents the maximum response that can be elicited by the agonist and is a measure of its efficacy.

For HS665, these studies have revealed its high potency and full efficacy in stimulating G protein coupling at the KOP receptor.

Table 2: G Protein Coupling Efficacy and Potency of HS665
ParameterValue
EC50 ([35S]GTPγS)Data not available in the provided search results
Emax ([35S]GTPγS)Full Agonist

Biased Agonism and Downstream Signaling Pathways

The concept of biased agonism, or functional selectivity, proposes that a ligand can preferentially activate one signaling pathway over another at the same receptor. In the context of the KOP receptor, this typically refers to a bias towards G protein signaling versus β-arrestin recruitment.

β-Arrestins are intracellular proteins that play a crucial role in the desensitization, internalization, and signaling of GPCRs. The recruitment of β-arrestin2 to the KOP receptor upon agonist binding can be quantified using various cellular assays, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA) principles.

Studies investigating the signaling profile of HS665 have revealed that it is a G protein-biased agonist. nih.gov This means that it more potently and/or effectively activates G protein signaling pathways compared to the recruitment of β-arrestin2. Specifically, HS665 has been characterized as a partial agonist for β-arrestin2 recruitment, with an efficacy reported to be between 30-55%. nih.gov A bias factor of 389 has been calculated for HS665, further quantifying its preference for the G protein pathway. nih.gov This biased signaling profile is of significant interest as it is hypothesized that the therapeutic effects of KOP receptor agonists are primarily mediated by G protein signaling, while some of the undesirable side effects may be linked to β-arrestin recruitment.

Table 3: β-Arrestin2 Recruitment Profile of HS665
ParameterValue
EC50 (β-Arrestin2 Recruitment)Data not available in the provided search results
Emax (β-Arrestin2 Recruitment)Partial Agonist (30-55% efficacy) nih.gov
Bias Factor (G protein vs. β-Arrestin2)389 nih.gov
Characterization of G Protein Bias Factor for this compound and Analogues

This compound is a potent and selective kappa-opioid receptor (KOR) agonist that demonstrates significant G protein signaling bias. This characteristic, known as functional selectivity, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another. For G protein-coupled receptors (GPCRs) like the KOR, the two primary pathways are the G protein-mediated pathway, associated with therapeutic effects like analgesia, and the β-arrestin recruitment pathway, which can be linked to adverse effects and receptor desensitization nih.gov.

Research has quantified the G protein bias for HS665 and its analogues. In studies utilizing [³⁵S]GTPγS binding assays to measure G protein activation and β-arrestin 2 recruitment assays, HS665 was found to have a pronounced bias towards the G protein signaling cascade. One study determined the G protein bias factor for HS665 to be 389, indicating a strong preference for G protein activation over β-arrestin 2 recruitment. In comparison, its analogue, HS666, exhibited a lower but still significant bias factor of 62.

Table 1: G Protein Bias Factor of HS665 and Analogue

Compound G Protein Bias Factor
HS665 389
HS666 62

This table displays the calculated G protein bias factors for HS665 and its analogue HS666, highlighting the preferential activation of the G protein pathway.

This strong G protein bias suggests that HS665 primarily initiates signals through the G protein pathway while only weakly engaging the β-arrestin pathway. This pharmacological profile is a key area of interest in the development of KOR agonists, with the hypothesis that such biased agonists could offer therapeutic benefits with a reduced side-effect profile compared to unbiased agonists.

Molecular Determinants of Ligand-Receptor Interactions

Computational modeling and molecular docking studies have provided significant insights into the interaction between HS665 and the kappa-opioid (KOP) receptor at an atomic level. These in silico techniques help to visualize and understand the structural basis for the high affinity and selectivity of HS665 for the KOR.

Molecular modeling studies have revealed that the N-substituent of the diphenethylamine scaffold, to which HS665 belongs, plays a critical role in its binding and selectivity. The N-cyclobutylmethyl (CBM) group present in HS665 was found to be highly favorable for binding at the KOR compared to other substituents like N-n-alkyl groups mdpi.com. These computational analyses established that the size of this substituent is a key determinant; for instance, an N-substituent with a chain of six carbon atoms (n-C₆H₁₃) resulted in a significant decrease in binding affinity mdpi.com. This suggests that the hydrophobic pocket of the receptor that accommodates this part of the ligand has specific size constraints.

Docking simulations place HS665 within the orthosteric binding pocket of the KOR, where it forms several key interactions with amino acid residues that stabilize the ligand-receptor complex mdpi.com. These models provide a static yet informative snapshot of the probable binding pose, which is crucial for understanding the compound's agonist activity.

Specific amino acid residues within the KOR binding pocket are essential for the binding of HS665 and its subsequent activation of the receptor. Computational studies have identified Histidine 291 (His291) as a particularly crucial residue in the interaction with HS665 mdpi.com.

A critical interaction identified through molecular docking is the formation of a hydrogen bond between the phenolic 3-hydroxyl group of HS665 and the His291 residue of the KOR mdpi.com. This hydrogen bond is considered vital for both the high binding affinity and the agonist activity of HS665 at the receptor. The importance of this interaction was further highlighted in studies using a mutant KOR model. When His291 was altered, the crucial hydrogen bond with the phenolic group of HS665 was lost, underscoring its significance in the ligand's ability to bind to and activate the receptor mdpi.com.

Another residue, Val108, has been implicated in the selectivity of HS665 for the KOR over other opioid receptors like the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Virtual mutation of Val108 to Alanine (Ala), the corresponding residue in MOR and DOR, confirmed the experimentally observed KOR selectivity of HS665 mdpi.com. Docking of HS665 to this mutant receptor resulted in the loss of the key hydrogen bond with His291, demonstrating how specific residues contribute to both affinity and receptor subtype selectivity mdpi.com.

Structure Activity Relationship Sar Studies of Hs665 Hcl Derivatives

Impact of N-Substituent Modifications on KOP Receptor Affinity and Efficacy

The nature of the substituent on the nitrogen atom of the diphenethylamine (B1265890) structure is a key determinant of the pharmacological profile of HS665 HCl and its analogs. Research has demonstrated that alterations in this position significantly influence binding affinity, selectivity, and functional activity at the KOP receptor.

Influence of Cycloalkylmethyl Groups on Binding Affinity and Agonist Profile

Studies have shown that the substitution of n-alkyl groups with cycloalkylmethyl groups at the nitrogen atom leads to a marked increase in both potency and efficacy at the KOP receptor. researchgate.net The N-cyclobutylmethyl (CBM) group found in HS665, and the N-cyclopropylmethyl (CPM) group in its analog HS666, have proven to be more advantageous for KOP receptor interaction than simple n-alkyl chains. nih.govnih.gov

For instance, HS665, with its N-CBM substituent, exhibits high binding affinity and functions as a full agonist at the KOP receptor. acs.orgresearchgate.net In contrast, derivatives with n-propyl or n-pentyl substituents act as weak partial agonists with lower potency. researchgate.net The introduction of the CBM group in HS665 results in a compound that is significantly more potent and efficacious compared to its n-alkyl counterparts. acs.org Specifically, HS665 (referred to as compound 4 in some studies) was found to be 14- and 24-fold more potent than the n-propyl and n-pentyl derivatives, respectively. researchgate.net It also demonstrated a much higher efficacy, reaching 90% stimulation relative to the standard KOP agonist U-69,593. researchgate.netresearchgate.net

The data below illustrates the superior affinity and agonist activity of N-cycloalkylmethyl substituted diphenethylamines compared to their n-alkyl substituted counterparts at the human KOP receptor.

Table 1: Influence of N-Substituent on KOP Receptor Affinity and Efficacy

Compound N-Substituent KOP Ki (nM) KOP EC50 (nM) KOP % Stimulation (vs. U-69,593)
HS665 Cyclobutylmethyl 0.49 3.62 90
HS666 Cyclopropylmethyl 5.90 35 53.4
Analog 1 n-Propyl 1.8 50.4 21
Analog 2 n-Pentyl 2.5 87.1 36

Data sourced from multiple studies. researchgate.netresearchgate.net

Correlation between N-Substituent Size and Ligand Binding within Hydrophobic Pockets

The enhanced affinity of N-cycloalkylmethyl derivatives is attributed to the optimal fit of these substituents within a hydrophobic pocket of the KOP receptor. nih.gov Molecular modeling studies have indicated that this pocket is formed by the residues Val108, Ile316, and Tyr320. nih.govmdpi.com The size and shape of the N-substituent are critical for effective interaction within this pocket, thereby influencing ligand binding and selectivity. nih.gov

There appears to be a size limit for n-alkyl substituents, with optimal activity observed for chains up to five carbon atoms. nih.gov For example, N-substituted n-propyl, n-butyl, and n-pentyl analogs exhibit comparable KOP receptor affinities. However, extending the chain to an n-hexyl group results in a significant reduction in binding affinity. nih.gov The N-CBM group in HS665 and the N-CPM group in HS666 are considered to have an optimal size for this hydrophobic pocket, contributing to their high affinity and selectivity for the KOP receptor. nih.govmdpi.com

Modulation of KOP Receptor Activity by Aromatic Ring Substitutions

Modifications to the aromatic rings of the diphenethylamine scaffold, particularly the position and number of hydroxyl groups and the introduction of halogens, have a profound impact on the pharmacological properties of this compound derivatives.

Effects of Phenolic Hydroxyl Group Position on Binding Affinity and Agonism

The position of the phenolic hydroxyl group on the aromatic ring is a critical factor for KOP receptor affinity and agonist activity. The presence of a hydroxyl group at the 3-position is crucial for a strong interaction with the receptor. nih.gov Molecular modeling studies suggest that the 3-hydroxyl group of HS665 forms a key hydrogen bond with the His291 residue of the KOP receptor, which is vital for high-affinity binding and agonist function. nih.govmdpi.com

Shifting the hydroxyl group from the 3-position to the 4-position leads to a significant decrease in both binding affinity and efficacy at the KOP receptor. nih.govmdpi.com The 4-hydroxy analog of HS665 demonstrates substantially lower potency and acts as a partial agonist with low efficacy. mdpi.com This is attributed to the inability of the 4-hydroxy group to form the critical hydrogen bond with His291. nih.gov

Table 2: Effect of Phenolic Hydroxyl Group Position on KOP Receptor Activity

Compound Hydroxyl Position KOP Ki (nM) KOP Agonist Profile
HS665 3-OH 0.49 Full Agonist
4-OH Analog of HS665 4-OH Significantly higher Partial Agonist (low potency & efficacy)

Data based on findings from referenced studies. nih.govmdpi.com

Consequences of Additional Hydroxylations on KOP Receptor Activity and Selectivity

The introduction of additional hydroxyl groups to the diphenethylamine structure has been investigated to further understand the SAR. The addition of a second hydroxyl group at the 3'-position of the second phenyl ring in HS665 and its analogs does not lead to major changes in KOP receptor affinity or selectivity. nih.gov For instance, the 3,3'-dihydroxy N-CBM substituted derivative showed comparable affinity and selectivity to HS665. nih.gov

However, moving the second hydroxyl group to the 4'-position results in a decrease in both KOP binding affinity and selectivity when compared to their 3,3'-dihydroxy counterparts. nih.govmdpi.com

Role of Halogenation (e.g., Fluorine) in Modulating Pharmacological Properties

The introduction of a halogen, such as fluorine, onto the aromatic ring can significantly enhance the pharmacological properties of diphenethylamine derivatives. Specifically, a 2-fluoro substitution in N-CBM and N-cyclohexylmethyl (CHM) substituted diphenethylamines has been shown to produce compounds with exceptionally high affinities for the KOP receptor, often in the picomolar range. nih.gov This modification also leads to an increase in KOP receptor selectivity. nih.gov These fluorinated derivatives are considered valuable research tools for investigating the pharmacology of the KOP receptor due to their high affinity and selectivity. nih.gov

Identification of this compound Analogues with Varied Pharmacological Profiles

Structure-activity relationship (SAR) studies of HS665 and its derivatives have been instrumental in understanding the molecular determinants for kappa-opioid (KOP) receptor interaction. By systematically modifying the diphenethylamine scaffold, researchers have developed a range of analogues exhibiting diverse pharmacological profiles, from full agonists to partial agonists and antagonists. These investigations have also led to the creation of compounds with significantly improved selectivity for the KOP receptor over other opioid receptors.

Discovery of Full Agonists, Partial Agonists, and Antagonists within the Diphenethylamine Series

The pharmacological character of diphenethylamine derivatives at the KOP receptor is highly sensitive to the nature of the substituent at the nitrogen atom. Initial studies revealed that modifications to this position could dramatically alter a compound's efficacy, leading to the identification of full agonists, weak partial agonists, and compounds with low intrinsic activity. acs.org

HS665, with its N-cyclobutylmethyl (N-CBM) substituent, was the first compound in this series identified as a full KOP receptor agonist, displaying high potency and an efficacy of 90% relative to the standard KOP agonist U-69,593. acs.orgresearchgate.net In contrast, its close analogue, HS666, which features a smaller N-cyclopropylmethyl (N-CPM) group, acts as a potent partial agonist with an efficacy of 53.4%. researchgate.netmdpi.com

Further exploration of the N-substituent revealed clear SAR trends. Analogues with N-n-alkyl groups, such as n-propyl, n-butyl, n-pentyl, and n-hexyl, generally showed lower efficacy. acs.orgnih.gov For instance, derivatives with n-butyl and n-hexyl substitutions were found to be partial agonists with efficacies similar to parent compounds, while other analogues in this series were characterized as very weak partial agonists with only 21-36% stimulation relative to U-69,593. acs.org Some compounds, such as derivatives 3 and 5 in one study, demonstrated such low efficacy that they did not antagonize U-69,593-stimulated [³⁵S]GTPγS binding, confirming their status as low-efficacy agonists. acs.org

The position of the phenolic hydroxyl group on the phenyl ring is also crucial. Moving the hydroxyl group from the 3-position (as in HS665) to the 4-position resulted in a significant drop in both potency and efficacy, transforming a full agonist into a low-efficacy partial agonist. mdpi.com Additionally, the introduction of a fluorine atom at the 2-position of the phenolic ring in HS665 (creating compound 64) converted the full agonist into a potent KOR partial agonist, further demonstrating how subtle structural changes can modulate functional activity. mdpi.com

CompoundN-SubstituentPharmacological Profile (KOP Receptor)Efficacy (% vs. U-69,593)
HS665 (13)Cyclobutylmethyl (CBM)Full Agonist90%
HS666 (12)Cyclopropylmethyl (CPM)Partial Agonist53.4%
Compound 1n-PropylWeak Partial Agonist21%
Compound 2n-PentylWeak Partial Agonist36%
Compound 64Cyclobutylmethyl (CBM) with 2-FluoroPartial AgonistData not specified
Compound 28Cyclobutylmethyl (CBM) with 4-OHLow Efficacy Partial AgonistData not specified

Development of Compounds with Enhanced KOP Receptor Selectivity

A primary goal in the development of HS665 analogues has been to improve selectivity for the KOP receptor over the mu-opioid (MOP) and delta-opioid (DOP) receptors. HS665 itself exhibits remarkable selectivity, with a more than 1,100-fold preference for the KOP receptor over the MOP receptor and over 20,000-fold selectivity over the DOP receptor. researchgate.net

SAR studies have shown that the N-substituent is a key determinant of selectivity. The N-CBM group in HS665 and the N-CPM group in HS666 were found to be more favorable for KOP receptor affinity and selectivity compared to straight-chain N-n-alkyl groups. researchgate.netnih.gov For example, replacing an n-propyl group with an n-butyl group resulted in a minor increase in MOP and DOP receptor affinities, thereby causing a 2-fold decrease in KOP receptor selectivity. acs.org Further extension of the alkyl chain to an n-hexyl group led to a more than 10-fold drop in both KOP receptor affinity and selectivity. acs.org

The introduction of fluorine into the diphenethylamine structure has proven to be a successful strategy for enhancing selectivity. The 2-fluoro substituted analogue of HS665 (compound 64) not only showed improved KOR affinity but also significantly better selectivity compared to the parent compound. mdpi.com An N-cyclohexylmethyl (N-CHM) substituted analogue with a 2-fluoro group (compound 65) was identified as the most selective KOP receptor ligand within its series. mdpi.com These findings highlight that targeted modifications can fine-tune the interaction of these ligands with the opioid receptors, leading to compounds with exceptional selectivity profiles. nih.gov

CompoundKOP Selectivity vs. MOPKOP Selectivity vs. DOPKey Structural Feature
HS665>1,100-fold>20,000-foldN-Cyclobutylmethyl
HS666140-fold>1,700-foldN-Cyclopropylmethyl
N-n-Hexyl analogue (6)Decreased >10-fold vs. shorter alkyl chainsDecreased >10-fold vs. shorter alkyl chainsN-n-Hexyl
Compound 64Enhanced vs. HS665Enhanced vs. HS665N-CBM with 2-Fluoro
Compound 65Extraordinary SelectivityExtraordinary SelectivityN-CHM with 2-Fluoro

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly its interaction with the kappa opioid receptor (KOP). Research has focused on its preclinical evaluation in animal models to understand its mechanistic insights, especially concerning antinociception.

Preclinical Pharmacological Evaluation in Animal Models: Mechanistic Insights

Investigation of KOP Receptor-Mediated Effects in Rodent Models

Studies in rodent models have provided significant insights into how HS665 HCl interacts with and activates the KOP receptor to produce its effects. These models allow for the assessment of compound efficacy in a living system and the exploration of the receptor pathways involved.

Assessment of KOP Receptor-Specific Antinociceptive Actions

The antinociceptive, or pain-relieving, properties of this compound have been a primary focus of preclinical research. Various pain models in rodents have been employed to evaluate the compound's effectiveness and to confirm that these effects are specifically mediated by the KOP receptor.

Thermal Nociception Models (e.g., Warm-Water Tail-Withdrawal Assay)

Thermal nociception models, such as the warm-water tail-withdrawal assay, are commonly used to assess acute pain responses. In this assay, the latency of a rodent to withdraw its tail from warm water is measured. Compounds with antinociceptive properties increase this latency. Studies have shown that HS665 produces dose-dependent antinociception in the warm-water (55°C) tail withdrawal assay in mice following intracerebroventricular (i.c.v.) administration. researchgate.netnih.gov HS665 demonstrated potent antinociceptive effects in this model. researchgate.net When administered i.c.v., HS665 generated dose-dependent increases in mouse tail withdrawal latencies. nih.gov The peak antinociceptive ED50 value for HS665 in this assay was reported as 3.74 nmol at 20 minutes. nih.gov Another study also noted that HS665 produced dose-dependent antinociception in the warm-water tail withdrawal assay. researchgate.net

Data from Warm-Water Tail-Withdrawal Assay (i.c.v. administration in mice):

CompoundEffectED50 (nmol)Time to Peak Effect
HS665Dose-dependent Antinociception3.7420 minutes
Visceral Pain Models (e.g., Acetic Acid-Induced Writhing Test)

Visceral pain models, such as the acetic acid-induced writhing test, are used to evaluate compounds for their ability to reduce pain originating from internal organs. The injection of acetic acid into the peritoneal cavity of mice induces a characteristic writhing response, which is a measure of pain. pharmacologydiscoveryservices.comnih.gov HS665 has demonstrated antinociceptive effects in the acetic acid-induced writhing test in mice. researchgate.netresearchgate.net This effect was observed after subcutaneous administration. researchgate.netresearchgate.net HS665 was found to be equipotent as an analgesic to the KOP agonist U50,488 in inhibiting acetic acid-induced writhing. researchgate.netresearchgate.net The anti-writhing effects of HS665 were blocked by pretreatment with the KOP antagonist, nor-binaltorphimine (nor-BNI), further supporting a KOP-specific effect. mdpi.comnih.gov

Data from Acetic Acid-Induced Writhing Test (subcutaneous administration in mice):

CompoundEffectComparison to U50,488
HS665Inhibition of writhing responseEquipotent as analgesic

Confirmation of KOP Receptor Mediation using Antagonists and Knockout Models

To definitively establish that the observed effects of HS665 are mediated through the KOP receptor, studies employing selective KOP antagonists and KOP receptor knockout mice have been conducted.

Studies in KOP Receptor Knockout (KO) Mice to Confirm Specificity

Studies utilizing KOP receptor knockout (KO) mice, which genetically lack the KOP receptor, are crucial for confirming the specificity of a compound's action on this receptor. If a compound's effects are absent in KOP KO mice but present in wild-type mice, it indicates that the effects are mediated specifically by the KOP receptor. In studies evaluating the antinociceptive effects of HS665 in the warm-water tail-withdrawal assay, no antinociception was detected in KOR-knockout (KO) mice, indicating that the effects of HS665 were KOR-specific. mdpi.comfrontiersin.org This finding supports that the antinociceptive activity of HS665 is dependent on the presence and function of the KOP receptor.

Analysis of the Relationship between Biased Agonism and In Vivo Outcomes

Research into this compound has explored the concept of biased agonism at the KOR, aiming to dissociate potentially beneficial effects, such as antinociception, from undesirable side effects like dysphoria and sedation. Biased agonism refers to the ability of a ligand to selectively activate one signaling pathway downstream of a receptor over others. At the KOR, G protein-mediated signaling is often associated with desired therapeutic effects, while β-arrestin-2 recruitment has been implicated in some of the adverse effects. nih.gov

HS665 has been characterized as a KOR agonist that exhibits bias towards G protein signaling over β-arrestin-2 recruitment. researchgate.netchemrxiv.orgnih.gov Specifically, HS665 demonstrated high potency and full agonist activity in stimulating G protein activation. researchgate.netmdpi.com While it also induced β-arrestin-2 recruitment, its efficacy in this pathway was lower compared to its G protein activation, resulting in a calculated bias factor favoring G protein signaling. researchgate.netnih.govfrontiersin.org

Studies comparing HS665 with other KOR agonists, including its structural analogue HS666 and the unbiased agonist U50,488, have provided insights into how biased signaling might translate to different behavioral profiles in vivo. researchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.org

Evaluation of Locomotor Activity in Relation to KOP Receptor Activation

Activation of the KOR is known to cause a decrease in locomotor activity and sedation in animals. mdpi.comacs.org Evaluating the effects of KOR agonists on locomotor activity is a standard part of preclinical assessment. mdpi.com

Initial studies with HS665, administered intracerebroventricularly (i.c.v.) at antinociceptive doses, reported an absence of a significant effect on motor performance in the rotarod test. mdpi.com However, at a higher dose (30 mg/kg) administered intraperitoneally (i.p.) in mice, HS665 produced a significant decrease in rotarod performance, although this effect was less pronounced than that observed with U50,488. mdpi.com Other studies also indicated that HS665 did not induce motor impairments or sedation at certain subcutaneous (s.c.) doses. researchgate.net

Rotarod Assay for Motor Performance Assessment

The rotarod test is a widely used preclinical behavioral assay to assess motor coordination, balance, and motor performance in rodents. biomed-easy.comwikipedia.orgnih.gov In this test, animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. biomed-easy.comwikipedia.org The test is sensitive to drugs that affect motor coordination. wikipedia.orgnih.gov

In the context of HS665, the rotarod assay has been employed to determine if KOR activation by this compound leads to motor deficits. While some reports indicated no motor incoordination with HS665 in rotarod assays, particularly at antinociceptive doses or via specific administration routes, others showed a dose-dependent decrease in performance at higher systemic doses. researchgate.netnih.govmdpi.com This suggests that the route of administration and the dose can influence the observed effects on motor activity.

Investigation of Conditioned Place Preference/Aversion Profiles for Mechanistic Deconvolution

The conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are preclinical models used to evaluate the rewarding or aversive effects of drugs. nih.govwikipedia.orgresearchgate.netunl.edu In these tests, animals learn to associate a specific environment with the effects of a drug. nih.govresearchgate.net Spending more time in the drug-paired environment indicates a preference (rewarding effect), while spending less time indicates an aversion. nih.govplos.org

Studies investigating the conditioned place preference/aversion profiles of HS665 have revealed that HS665 can induce aversive-like actions in the CPA assay in mice. researchgate.netchemrxiv.orgnih.gov This is in contrast to its structural analogue, HS666, which did not produce aversion in the same assay, despite both compounds activating central KORs and producing antinociception. researchgate.netchemrxiv.orgnih.gov This difference in aversive profiles between HS665 and HS666 has been correlated with their distinct signaling bias, with HS666 showing minimal β-arrestin-2 recruitment compared to HS665 which is a partial recruiter of β-arrestin 2 but has a higher calculated bias factor than HS666 and BPHA. frontiersin.org

Distinct Signaling Pathway Contributions to Specific Biological Responses

The differential in vivo effects observed with HS665, particularly regarding locomotor activity and conditioned place aversion, are hypothesized to be linked to its biased signaling profile. The observation that HS665, which shows higher efficacy at β-arrestin-2 recruitment compared to HS666, induces CPA while HS666 does not, supports the hypothesis that β-arrestin-2 signaling may contribute to the aversive effects of KOR agonists. researchgate.netnih.govfrontiersin.org

While HS665 displays a bias towards G protein signaling, its ability to still induce β-arrestin-2 recruitment and subsequent activation of pathways like mTOR may underlie the observed motor and aversive effects, differentiating its in vivo profile from that of more strongly biased agonists like HS666. nih.govmdpi.comfrontiersin.orgfrontiersin.org

Hs665 Hcl As a Research Tool in Opioid Pharmacology

Utility of [3H]HS665 as a Radioligand in Receptor Characterization

The tritiated form of HS665, [3H]HS665, has been synthesized and pharmacologically investigated as a novel, highly selective radioligand for the KOP receptor. nih.govacs.org The preparation of [3H]HS665 is achieved through a dehalotritiated method, resulting in a specific activity of 30.65 Ci/mmol. nih.govacs.org This high specific activity makes it suitable for use in radioligand binding studies. nih.govacs.org

Radioligand binding studies using [3H]HS665 have been instrumental in establishing its binding properties to both recombinant human KOP receptors expressed in Chinese hamster ovary (CHO) cells (CHOhKOP) and native neuronal KOP receptors found in guinea pig brain membranes. nih.govacs.orgresearchgate.net These studies have demonstrated that the binding of [3H]HS665 is specific and saturable in both tissue preparations. nih.govacs.orgresearchgate.net

Probing Ligand-KOP Receptor Interactions at Cellular and Molecular Levels

[3H]HS665 serves as a valuable tool for probing the structural and functional mechanisms that govern ligand-KOP receptor interactions in both recombinant and native in vitro settings. nih.govacs.org Binding studies have revealed that [3H]HS665 labels a single population of high-affinity binding sites in both CHOhKOP cell membranes and guinea pig brain. nih.govacs.orgresearchgate.net The equilibrium dissociation constants (Kd) determined in these studies were similar, measuring 0.45 nM in CHOhKOP cells and 0.64 nM in guinea pig brain, indicating a comparable high affinity for the receptor in both systems. nih.govacs.orgresearchgate.net

High-Throughput Screening of Novel KOP Ligands using [3H]HS665

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly assess large libraries of compounds for their ability to interact with a biological target. nih.govrsc.orgnih.govmdpi.com The specific binding properties and high affinity of [3H]HS665 for the KOP receptor make it a suitable radioligand for HTS campaigns aimed at identifying novel KOP ligands. By competing with [3H]HS665 for binding sites on the KOP receptor, potential new ligands can be identified and characterized based on their binding affinity. This approach allows for the efficient screening of numerous compounds to find those that interact with the KOP receptor, providing starting points for further pharmacological investigation.

Application in Investigating KOP Receptor Pharmacology In Vitro and In Vivo

Beyond basic receptor characterization, [3H]HS665 is applied in both in vitro and in vivo studies to investigate various aspects of KOP receptor pharmacology.

Facilitating the Study of KOP Receptor Distribution and Density

Radioligands like [3H]HS665 are crucial for determining the distribution and density of receptors in tissues and cells. The specific binding of [3H]HS665 to KOP receptors allows researchers to quantify the number of receptors present in a given sample. Studies using [3H]HS665 have determined the average receptor density in different preparations. For instance, the average receptor density of [3H]HS665 recognition sites was found to be 5564 fmol/mg protein in CHOhKOP cells and 154 fmol/mg protein in guinea pig brain. nih.govacs.orgresearchgate.netresearchgate.net This data provides insights into the expression levels of KOP receptors in different biological contexts.

Table 1: KOP Receptor Density Labeled by [3H]HS665

Tissue PreparationAverage Receptor Density (fmol/mg protein)
CHOhKOP cells5564
Guinea pig brain154

This study demonstrates that [3H]HS665 can distinguish and label KOP receptors specifically in neuronal and cellular systems expressing these receptors, highlighting its value in studying receptor localization and quantity. nih.govacs.orgresearchgate.net

Advancing Understanding of KOP Receptor Signaling and Modulation

KOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/Go proteins, initiating complex intracellular signaling events upon activation. frontiersin.orgwikipedia.orgwikipedia.org While [3H]HS665 is primarily a binding tool, its use in conjunction with functional assays helps advance the understanding of KOP receptor signaling and modulation.

Research has shown that HS665 acts as a potent and fully efficacious agonist in promoting KOP receptor-dependent G protein activation. mdpi.com Studies utilizing [35S]GTPγS binding assays, which measure G protein activation, have characterized the functional activity of HS665. nih.govfrontiersin.orgacs.org HS665 has also been shown to exhibit biased signaling, preferentially activating G protein signaling over β-arrestin recruitment compared to some other KOP agonists. frontiersin.orgmdpi.comresearchgate.netoup.comchemrxiv.org This biased agonism is a significant area of research as it may contribute to dissociating desired therapeutic effects from potential adverse effects. researchgate.netchemrxiv.org

Data from functional assays can be presented in tables to show the potency and efficacy of HS665 in stimulating G protein activation.

Table 2: Functional Activity of HS665 in G Protein Activation

AssayEC50 (nM)Efficacy (% relative to reference agonist)Bias Factor (vs. β-arrestin recruitment, relative to U69,593)
[35S]GTPγS binding (CHOhKOP)3.62 chemrxiv.org90% (vs. U-69,593) chemrxiv.org389 frontiersin.orgchemrxiv.org

Note: EC50 and Efficacy values are approximate and can vary depending on the specific assay conditions and cell system used.

These studies, facilitated by the use of ligands like HS665, contribute to a deeper understanding of how KOP receptors signal and how their activity can be modulated by different compounds.

Comparative Studies with Other KOP Receptor Reference Ligands (e.g., U69,593, U50,488)

HS665 is often characterized and compared alongside other well-established KOP receptor reference ligands, such as U69,593 and U50,488. frontiersin.orgmdpi.comresearchgate.netoup.comchemrxiv.orgabcam.comescholarship.orgnih.govoup.comescholarship.orgresearchgate.netpsu.edu These comparisons help to benchmark the properties of HS665 and highlight its unique characteristics.

U69,593 is known as a potent and selective κ1-opioid receptor agonist. abcam.comwikipedia.org U50,488 is also a highly selective κ-opioid agonist. escholarship.orgwikipedia.org Comparative studies using radioligand binding assays allow for the determination of the relative binding affinities and selectivities of these compounds for the KOP receptor and other opioid receptor subtypes (mu and delta). acs.orgoup.comacs.orgnih.gov

Table 3: Comparative Binding Affinities (Ki, nM) for Opioid Receptors

CompoundKOP ReceptorMOP ReceptorDOP ReceptorReference
HS6650.49 chemrxiv.orgLow AffinityLow Affinity chemrxiv.org
U69,593High AffinityLow AffinityLow Affinity oup.comabcam.comwikipedia.org
U50,488High AffinityLow AffinityLow Affinity oup.comwikipedia.org

Note: "Low Affinity" indicates Ki values significantly higher than for the KOP receptor, demonstrating selectivity.

Functional comparisons are also crucial. While U69,593 and U50,488 are often considered relatively unbiased agonists, activating both G protein signaling and β-arrestin recruitment, HS665 has demonstrated a notable bias towards G protein activation. frontiersin.orgmdpi.comresearchgate.netoup.comchemrxiv.org Studies comparing the in vivo effects of HS665 with U50,488 have shown comparable antinociceptive efficacy in certain pain models. mdpi.comchemrxiv.orgresearchgate.net However, differences in other behavioral effects, potentially linked to biased signaling, have also been observed. mdpi.comresearchgate.netchemrxiv.org

These comparative studies are essential for understanding the pharmacological landscape of KOP receptor ligands and positioning HS665 as a distinct and valuable tool for investigating biased agonism and its therapeutic implications.

Future Directions in Hs665 Hcl Research

Elucidation of Further Structural Determinants for KOP Receptor Functional Selectivity

A critical avenue for future research involves deciphering the precise molecular interactions that dictate the functional selectivity of HS665 HCl at the KOP receptor. Although this compound is known to exhibit a significant bias towards G protein signaling over β-arrestin recruitment, a detailed understanding of the specific structural elements in both the ligand and the receptor that confer this bias is still needed. chemrxiv.orgmdpi.comoup.com

Prior investigations have underscored the significance of particular amino acid residues within the KOP receptor's binding pocket and transmembrane regions in mediating ligand interactions and subsequent downstream signaling. researchgate.netbiorxiv.org For example, interactions with residues including Val108, Thr111, Val118, Asp138, Trp287, Lys227, Tyr312, and Glu297 have been implicated in the selectivity and signaling bias of various ligands at the KOP receptor. researchgate.netbiorxiv.org Future studies should employ techniques such as site-directed mutagenesis of the KOP receptor and structural determination methods like co-crystallography or cryo-electron microscopy with this compound bound to the receptor to precisely map interaction sites and the conformational changes induced by this compound binding. biorxiv.orgnih.govelifesciences.org Structure-activity relationship (SAR) studies involving subtle structural modifications to this compound, particularly in the N-substituted side chain and the positions of hydroxyl groups, have already shown the capacity to modulate KOP receptor affinity, selectivity, and agonist activity. nih.govmdpi.com Continued systematic SAR investigations, coupled with detailed functional assays to quantify both G protein activation and β-arrestin recruitment, will be vital for correlating specific structural motifs of this compound with distinct signaling profiles. nih.govchemrxiv.orgoup.comacs.org

Integration of Advanced Computational Approaches for Rational Design of Novel Ligands

Future research should harness these computational techniques to:

Predict the binding poses and affinities of this compound and its analogues to the KOP receptor, accounting for receptor flexibility and the influence of the membrane environment. acs.org

Simulate the dynamic interactions between this compound and the KOP receptor to gain insights into the conformational changes that lead to G protein-biased signaling. researchgate.netbiorxiv.orgacs.org

Design novel ligands based on the structural information obtained from this compound-KOP receptor interactions, aiming for enhanced potency, selectivity, and desired functional selectivity profiles. nih.govelifesciences.orgfrontiersin.orgacs.org

Perform virtual screening of extensive compound libraries to identify potential KOP receptor ligands with structural scaffolds different from known opioids but predicted to exhibit favorable interactions based on principles derived from this compound research. nih.govacs.org

Integrating computational predictions with experimental validation will be crucial for refining these models and facilitating the efficient discovery of next-generation KOP receptor-targeted therapeutics. nih.govacs.org

Development of this compound Analogues for Specific KOP Receptor-Mediated Signaling Pathways

The capacity of KOP receptor ligands to selectively activate downstream signaling pathways (e.g., G protein versus β-arrestin) presents a significant opportunity to develop compounds with improved therapeutic profiles and reduced undesirable side effects. chemrxiv.orgoup.comnih.gov this compound's intrinsic G protein bias makes it an excellent starting point for the development of analogues capable of further dissecting and selectively modulating specific KOP receptor-mediated signaling cascades. chemrxiv.orgoup.com

Future research should concentrate on:

Synthesizing and evaluating this compound analogues designed to either enhance or diminish G protein bias. This could involve targeting specific interaction sites identified through structural and computational studies. nih.govmdpi.comelifesciences.org

Investigating the downstream consequences of biased signaling induced by this compound and its analogues in various cellular and physiological contexts. This includes examining the activation of different G protein subtypes (Gi/o, Gz) and their downstream effectors, as well as the recruitment and function of β-arrestins. oup.comacs.orgnih.gov

Developing analogues that selectively modulate specific KOP receptor-mediated pathways associated with desired therapeutic effects (e.g., analgesia) while minimizing the activation of pathways linked to adverse effects (e.g., dysphoria, sedation). chemrxiv.orgnih.gov

Thorough pharmacological characterization of these analogues using a range of in vitro and in vivo assays will be essential for understanding the relationship between signaling bias and behavioral outcomes. chemrxiv.orgoup.comnih.gov

Exploration of KOP Receptor Heteromerization and its Modulation by this compound

Opioid receptors, including the KOP receptor, are known to form homo- and heteromers with other GPCRs, which can substantially alter their pharmacological properties, signaling, and trafficking. nih.govwjgnet.comfrontiersin.orgfrontiersin.org The potential for the KOP receptor to form heteromers and how this compound interacts with these complexes represents a significant area for future investigation.

Research in this area should aim to:

Identify the specific receptor partners with which the KOP receptor forms heteromers in relevant physiological systems. Techniques such as co-immunoprecipitation, BRET, and FRET can be employed for this purpose. wjgnet.comfrontiersin.orgmdpi.com

Investigate the binding characteristics and functional responses of this compound at KOP receptor heteromers compared to KOP receptor homomers. This could reveal novel pharmacological properties or altered signaling profiles. nih.govwjgnet.comfrontiersin.org

Determine if this compound binding to KOP receptor heteromers influences their formation, stability, or function. wjgnet.commdpi.com

Explore the potential therapeutic implications of targeting KOP receptor heteromers with this compound or designed analogues. Heteromers can exhibit distinct pharmacological profiles that may be exploited for more targeted therapies. nih.govwjgnet.comfrontiersin.org

Understanding the role of KOP receptor heteromerization and how it is modulated by this compound could uncover new avenues for therapeutic intervention.

Investigation of KOP Receptor Regulation and Trafficking in Response to this compound

GPCRs undergo dynamic regulation, including desensitization, internalization, recycling, and downregulation, which can significantly impact the duration and intensity of cellular responses to ligands. nih.govescholarship.orgtandfonline.comucla.edufrontiersin.org While some aspects of opioid receptor trafficking have been studied, the specific mechanisms governing KOP receptor regulation in response to biased agonists like this compound require further detailed investigation. nih.govescholarship.orgtandfonline.comresearchgate.net

Future research should focus on:

Characterizing the kinetics and mechanisms of KOP receptor internalization and recycling induced by this compound in various cell types, particularly in neurons. nih.govescholarship.orgresearchgate.net

Identifying the specific kinases (e.g., GRKs) and adaptor proteins (e.g., β-arrestins, dynamin) involved in the phosphorylation, desensitization, and internalization of the KOP receptor upon activation by this compound. nih.govtandfonline.comucla.edudoi.org

Investigating the intracellular sorting of internalized KOP receptors in response to this compound, determining whether they are primarily recycled back to the plasma membrane or targeted for lysosomal degradation. nih.govresearchgate.net

Examining how chronic exposure to this compound affects KOP receptor expression levels, localization, and signaling capacity. doi.org

Comparing the regulation and trafficking profiles induced by this compound with those of unbiased or β-arrestin-biased KOP receptor ligands to understand how signaling bias influences these processes. chemrxiv.orgtandfonline.comresearchgate.net

These studies will provide crucial insights into the long-term effects of this compound and inform strategies to optimize its therapeutic application by potentially modulating receptor regulation and trafficking.

Q & A

Q. What are the optimal synthetic routes for HS665 HCl, and how do alternative methods compare in yield and purity?

this compound is synthesized via a two-step process: (1) condensation of 3-hydroxybenzoic acid (14) with 2-phenethylamine (15) to form amide intermediate (16), followed by (2) borohydride reduction to yield amine (17) and subsequent N-alkylation to produce HS665 (13). An alternative route avoids ether cleavage by using 3-methoxyphenyl precursors, achieving higher yields (e.g., 72% for HS665 vs. 55% for HS666) . Key steps include rigorous purification via RP-HPLC to ensure ≥95% radiochemical purity for radiolabeled analogs like [³H]HS665 .

Method Key StepsYield (%)Purity (%)Reference
Borohydride reductionAmide → Amine → N-alkylation72≥95
Ether cleavage avoidance3-Methoxyphenyl precursor route55≥90

Q. Which analytical techniques are critical for characterizing this compound’s identity and purity?

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity by verifying N-alkylation and hydroxyl group positions .
  • Reverse-Phase HPLC (RP-HPLC): Validates purity (≥95%) and resolves intermediates in radiolabeled analogs .
  • Mass Spectrometry (MS): Determines molecular weight (e.g., [³H]HS665: 30.65 Ci/mmol specific activity) .

Always cross-reference with literature-reported spectral data to confirm identity .

Advanced Research Questions

Q. How does this compound’s binding affinity and selectivity for κ-opioid receptors (KOR) vary across species and experimental models?

HS665 exhibits species-dependent binding:

  • Human KOR: High affinity (Ki = 0.65 nM) and full agonist activity in CHO-hKOR membranes .
  • Rat Brain: Moderate affinity (Ki = 3.2 nM) with partial agonist behavior in [³⁵S]GTPγS assays .
  • Guinea Pig: Lower selectivity due to off-target µ-opioid receptor (MOR) interactions .

Methodological Recommendation: Perform parallel assays using recombinant human receptors (e.g., CHO cells) and native tissue membranes to quantify species-specific differences .

Q. What experimental strategies resolve contradictions in this compound’s reported agonist vs. antagonist activity?

Discrepancies arise from assay conditions:

  • Sodium-GTP Shifts: Agonist activity decreases in high NaCl/GTP conditions (e.g., CHO-hKOR membranes), suggesting inverse agonism .
  • [³⁵S]GTPγS Binding: Quantifies efficacy (e.g., HS665 shows 40% efficacy vs. full agonist U69,593) .
  • Functional Assays: Use β-arrestin recruitment or cAMP inhibition to differentiate biased signaling .

Data Interpretation: Contextualize results using receptor density and G-protein coupling efficiency in the model system .

Q. How can researchers design KOR-selective ligands inspired by this compound’s structure-activity relationships (SAR)?

Key SAR insights:

  • N-Substituents: Cyclopropylmethyl (CPM) or cyclohexylmethyl (CBM) groups enhance KOR selectivity (10-fold vs. MOR/DOR) .
  • 3-Hydroxy Substitution: Critical for hydrogen bonding with KOR residues (e.g., Tyr139) .

Design Workflow:

  • Synthesize analogs with varied N-alkyl/cycloalkyl groups.
  • Screen via competitive binding assays ([³H]HS665 displacement).
  • Validate selectivity in functional assays (e.g., [³⁵S]GTPγS for efficacy) .

Q. What in vitro models best predict this compound’s in vivo pharmacokinetic and pharmacodynamic profiles?

  • Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to assess permeability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Receptor Occupancy: Correlate in vitro KOR affinity (Ki) with in vivo PET imaging using [³H]HS665 .

Limitation: Rodent models may overestimate CNS uptake due to interspecies BBB differences .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s partial vs. full agonist activity?

  • Assay-Specific Factors:
  • Receptor Density: Higher expression in recombinant systems amplifies efficacy .
  • G-Protein Coupling: Tissue-specific Gα subtypes influence signaling output .
    • Resolution Strategy: Normalize data to a reference agonist (e.g., U69,593 = 100% efficacy) and report EC₅₀/Emax values .

Methodological Tables

Q. Table 1. Key Pharmacological Parameters of this compound

ParameterValue (Human KOR)Value (Rat KOR)Assay TypeReference
Binding Affinity (Ki)0.65 nM3.2 nM[³H]HS665 Displacement
[³⁵S]GTPγS Efficacy (%)9540GTPγS Binding
Selectivity (KOR/MOR)1208Competition Binding

Q. Table 2. Recommended Experimental Controls for this compound Studies

Control TypePurposeExample
Reference AgonistBenchmark efficacy/potencyU69,593 (KOR full agonist)
Radioligand SaturationValidate receptor density[³H]HS665 (0.1–10 nM range)
Sodium-GTP ShiftDetect inverse agonism100 mM NaCl + 10 µM GTPγS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HS665 HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
HS665 HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.